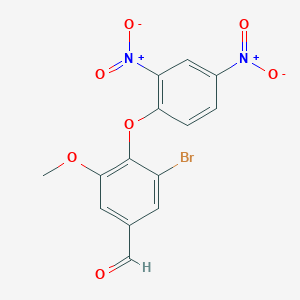

3-Bromo-4-(2,4-dinitrophenoxy)-5-methoxybenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-4-(2,4-dinitrophenoxy)-5-methoxybenzaldehyde is a research chemical with the molecular formula C15H11BrN2O7 . It has a molecular weight of 411.16 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The molecular structure of this compound includes a bromine atom attached to a benzene ring, which also carries methoxy, aldehyde, and dinitrophenoxy functional groups . The exact structure can be represented by the SMILES string: CCOC1=C (C (=CC (=C1)C=O)Br)OC2=C (C=C (C=C2) [N+] (=O) [O-]) [N+] (=O) [O-] .Physical And Chemical Properties Analysis

This compound has a computed topological polar surface area of 127 . It has 25 heavy atoms and 7 hydrogen bond acceptors . Its exact mass is 409.97496 . It has a complexity of 495 and a XLogP3 of 3.6 .Scientific Research Applications

3-Bromo-4-(2,4-dinitrophenoxy)-5-methoxybenzaldehyde is used in a variety of scientific research applications. It is used in the synthesis of organic compounds, such as nitroalkanes, aromatic aldehydes, and nitroaromatics. It is also used in the synthesis of inorganic compounds, such as metal complexes, metal-ligand complexes, and coordination compounds. Furthermore, it can be used in the synthesis of pharmaceuticals, such as antimalarials, antifungals, and antibiotics.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(2,4-dinitrophenoxy)-5-methoxybenzaldehyde is based on its ability to react with certain compounds, such as aromatic aldehydes and nitroalkanes. When this compound reacts with an aromatic aldehyde, it forms a condensation product, which is this compound. Similarly, when it reacts with a nitroalkane, it forms a nitroaromatic compound.

Biochemical and Physiological Effects

This compound has no known biochemical or physiological effects, as it is not a pharmaceutical or drug. Therefore, it is not known to have any effect on the body or the metabolism.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Bromo-4-(2,4-dinitrophenoxy)-5-methoxybenzaldehyde in laboratory experiments is its low cost and ease of synthesis. Furthermore, it is a relatively stable compound, which makes it suitable for use in a variety of laboratory experiments. However, one of the main limitations of using this compound in laboratory experiments is its relatively low reactivity, which can make it difficult to use in certain types of reactions.

Future Directions

The future directions for 3-Bromo-4-(2,4-dinitrophenoxy)-5-methoxybenzaldehyde include further research into its synthesis and applications in chemical synthesis, inorganic chemistry, and pharmaceuticals. Additionally, further research could be conducted into its reactivity, stability, and safety. Finally, further research could be conducted into its potential use in novel applications, such as drug development, nanotechnology, and materials science.

Synthesis Methods

3-Bromo-4-(2,4-dinitrophenoxy)-5-methoxybenzaldehyde is synthesized through a process known as “condensation reaction”. This process involves the reaction of an aromatic aldehyde, such as benzaldehyde, with a nitroalkane, such as 2,4-dinitrophenol, in the presence of a base, such as sodium hydroxide. The reaction produces a condensation product, which is this compound.

Properties

IUPAC Name |

3-bromo-4-(2,4-dinitrophenoxy)-5-methoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O7/c1-23-13-5-8(7-18)4-10(15)14(13)24-12-3-2-9(16(19)20)6-11(12)17(21)22/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOAFTNKVGIPBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)Br)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2993926.png)

![8-chloro-2-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2993935.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}acetamide](/img/structure/B2993936.png)

(prop-2-yn-1-yl)amine](/img/structure/B2993939.png)

![methyl 2-(7-benzyl-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2993940.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B2993941.png)

![1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2993944.png)

![5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B2993946.png)

![2-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2993948.png)